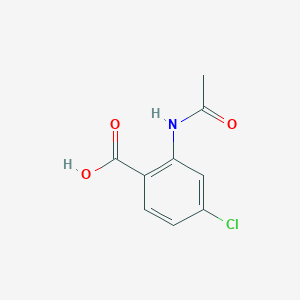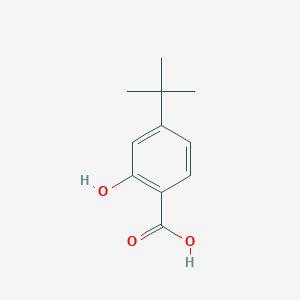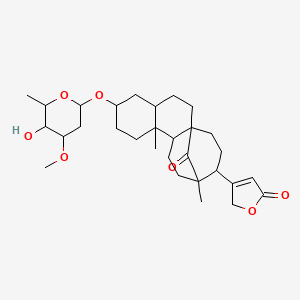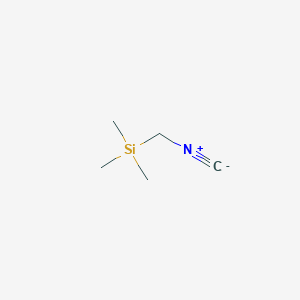
(Trimetilsilil)metil isocianuro
Descripción general
Descripción
(Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2NC . It has a molecular weight of 113.23 .
Synthesis Analysis
The synthesis of (Trimethylsilyl)methyl isocyanide and its reaction with protic nucleophiles have been reported . An improved preparation of (Trimethylsilyl)methyl isocyanide is also reported . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Chemical Reactions Analysis
(Trimethylsilyl)methyl isocyanide reacts with protic nucleophiles . The reaction of (Trimethylsilyl)methyl isocyanide with (η 2 -formaldehyde)zirconocene complex is reported to yield insertion products . Mono- and diphenols add to trimethyl isocyanate on heating to give the corresponding aryl urethanes .Physical And Chemical Properties Analysis
The physical and chemical properties of (Trimethylsilyl)methyl isocyanide include a molecular weight of 113.23, a liquid form, a refractive index n20/D of 1.416 (lit.), a boiling point of 52-53 °C/35 mmHg (lit.), and a density of 0.803 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del (Trimetilsilil)metil isocianuro, también conocido como (Isocyanometil)trimetilsilano, centrándose en aplicaciones únicas en diferentes campos:
Síntesis orgánica
This compound se utiliza en síntesis orgánica para diversos propósitos:
- Reacciones de apertura de anillo: Participa en las reacciones de apertura de anillo de aziridinas N-sustituidas y óxido de ciclohexeno .
- Síntesis de tiohidantoínas de aminoácidos: Como reactivo de derivatización durante la síntesis de tiohidantoínas de aminoácidos .
- Preparación de isocianometilenotrifenilfosforano: Se puede utilizar en la preparación de isocianometilenotrifenilfosforano, que es un intermedio importante en la síntesis orgánica .
Investigación farmacéutica
En la investigación farmacéutica, se ha descubierto que el this compound tiene varias aplicaciones:
- Química bioortogonal: Se utiliza en química bioortogonal donde puede actuar como un grupo protector para aminas y fenoles que se pueden eliminar en condiciones fisiológicas .
- Síntesis de N-heterociclos: Este compuesto se ha aplicado a la construcción de varios N-heterociclos, como derivados de quinazolinona, benzimidazol y benzotiazol, utilizando diferentes binucleófilos basados en aminas .
Ciencia de materiales
This compound también encuentra aplicación en la ciencia de materiales:
- Modificación postsintetica: Se utiliza en la modificación postsintetica de marcos metal-orgánicos, que son materiales importantes para el almacenamiento de gas, la separación y la catálisis .
MilliporeSigma - (Trimethylsilyl)isothiocyanate MilliporeSigma - (Trimethylsilyl)methyl isocyanide MilliporeSigma - (Trimethylsilyl)isocyanate RSC Publishing - Isonitrile-responsive and bioorthogonally removable tetrazine RSC Publishing - Transition-metal and oxidant-free approach for the synthesis of diverse N-heterocycles
Mecanismo De Acción
Target of Action
The primary targets of (Trimethylsilyl)methyl isocyanide, also known as (Isocyanomethyl)trimethylsilane, are protic nucleophiles . Protic nucleophiles are molecules that have a hydrogen atom attached to a highly electronegative atom, making them capable of donating a proton.
Mode of Action
(Trimethylsilyl)methyl isocyanide interacts with its targets through a process of deprotection . This deprotection is especially effective with (Trimethylsilyl)methyl isocyanide and can be catalyzed under physiological conditions . The reaction involves an imine-tautomerization step, which is often rate-limiting. The unexpected cleavage of the si–c bond accelerates this step when (trimethylsilyl)methyl isocyanide is involved .
Biochemical Pathways
The interaction of (Trimethylsilyl)methyl isocyanide with protic nucleophiles affects the biochemical pathways involving these molecules . The compound’s action results in the formation of insertion products when it reacts with certain complexes . This can have downstream effects on other biochemical reactions involving these products.
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 0803 g/mL at 25 °C . It has a boiling point of 52-53 °C/35 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of (Trimethylsilyl)methyl isocyanide’s action involve the formation of insertion products when it reacts with certain complexes . This can lead to changes in the biochemical pathways involving these products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Trimethylsilyl)methyl isocyanide. For instance, serum albumin can catalyze the elimination of (Trimethylsilyl)methyl isocyanide under physiological conditions . This suggests that the compound’s action can be influenced by the presence of certain proteins in its environment.
Safety and Hazards
Direcciones Futuras
(Trimethylsilyl)methyl isocyanide may be used in the preparation of isocyanomethylenetriphenylphosphorane . It has been found to be especially effective in deprotection reactions, and serum albumin can catalyze the elimination under physiological conditions . This chemistry will open new opportunities towards applications involving multiplexed release schemes .
Propiedades
IUPAC Name |
isocyanomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSTVZKPVGMQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332320 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30718-17-3 | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Trimethylsilyl)methyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?
A1: (Trimethylsilyl)methyl isocyanide (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []
Q2: What is the structural characterization of the reaction product between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex?
A2: The reaction between (Trimethylsilyl)methyl isocyanide and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



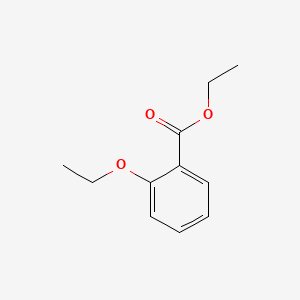
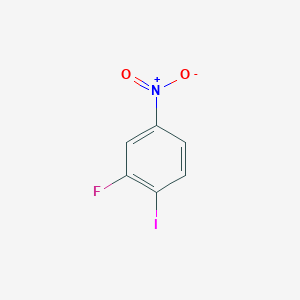
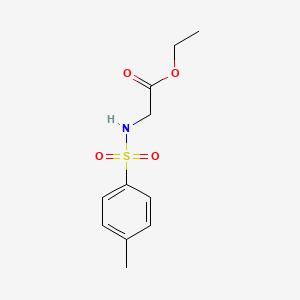



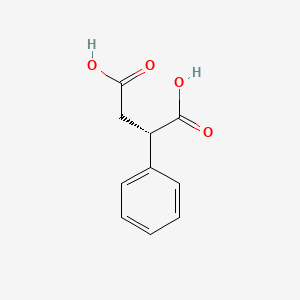

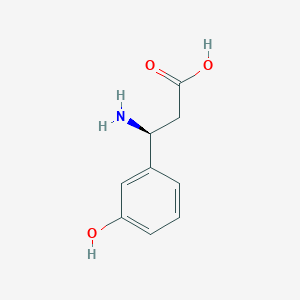
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
